molecular formula C10H15BN2O4 B6355084 3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid CAS No. 868826-84-0

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid

Cat. No. B6355084
CAS RN: 868826-84-0
M. Wt: 238.05 g/mol
InChI Key: PPQBRXMTXQEANZ-UHFFFAOYSA-N
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Description

Pyridine boronic acids, such as 4-Pyridinylboronic acid and 3-Pyridinylboronic acid , are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They are valuable building blocks in organic synthesis .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters is not well developed .


Molecular Structure Analysis

The molecular structure of pyridine boronic acids generally consists of a pyridine ring with a boronic acid group attached .


Chemical Reactions Analysis

Pyridine boronic acids are involved in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine boronic acids can vary. For example, 3-Pyridinylboronic acid is a solid with a melting point of over 300°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound’s boronic acid group facilitates the transfer of the pyridyl moiety to other organic substrates in the presence of a palladium catalyst, enabling the synthesis of complex molecules with high precision.

Protodeboronation Studies

The compound’s stability and reactivity make it suitable for protodeboronation studies . Protodeboronation is a process where the boron moiety is removed from the molecule. Understanding this reaction is crucial for developing new synthetic pathways and for the deprotection of sensitive functional groups in complex organic syntheses.

Development of Inhibitors

As a boronic acid derivative, this compound has potential applications in the development of protease inhibitors . Protease inhibitors are a class of medication used to treat viruses like HIV. The boronic acid moiety can interact with the active sites of proteases, leading to the development of new antiviral drugs.

Cancer Therapeutics Research

The compound is also explored in the research of cancer therapeutics . It can be used to inhibit certain kinases involved in cancer progression, such as PDK1 and protein kinase CK2. By targeting these enzymes, researchers can develop new drugs that may slow down or stop the growth of cancer cells.

Ligand-Free Palladium-Catalyzed Reactions

This boronic acid derivative is used in ligand-free palladium-catalyzed reactions . These reactions are advantageous as they do not require additional ligands, which simplifies the reaction setup and purification process. This application is particularly useful in green chemistry, where reducing waste is a priority.

Microwave-Assisted Organic Synthesis

The compound finds use in microwave-assisted organic synthesis . Microwave irradiation can accelerate chemical reactions, and when combined with this boronic acid derivative, it allows for rapid and efficient coupling reactions, which is beneficial in high-throughput organic synthesis.

Regioselective Coupling Reactions

Regioselective coupling reactions: are another area where this compound is utilized . It can help in the selective functionalization of molecules, which is critical in the synthesis of complex organic compounds with specific structural requirements.

N-Arylation Processes

Lastly, the compound is involved in N-arylation processes . N-arylation is the introduction of an aryl group into a nitrogen-containing molecule. This transformation is significant in the synthesis of pharmaceuticals and agrochemicals, where nitrogen-containing aromatic compounds are commonly found.

Future Directions

Future research may focus on developing more efficient methods for the synthesis and protodeboronation of boronic acids, as well as exploring new applications for these compounds in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid, also known as {3-[(diethylcarbamoyl)oxy]pyridin-4-yl}boronic acid, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

As a boron reagent, it is likely to have properties that have been tailored for application under specific suzuki-miyaura coupling conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of 3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . Therefore, the efficacy and stability of the compound are likely to be influenced by these conditions .

properties

IUPAC Name

[3-(diethylcarbamoyloxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4/c1-3-13(4-2)10(14)17-9-7-12-6-5-8(9)11(15)16/h5-7,15-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQBRXMTXQEANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)OC(=O)N(CC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid

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